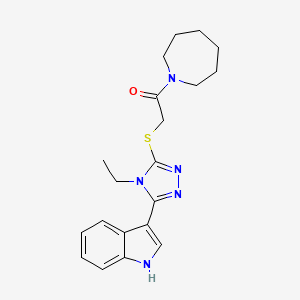
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I)-2-pyridin-2-ylpyridine trifluoromethanethiolate (CuPYT) is a synthetic copper-based compound that has been widely used in recent years for a variety of scientific research applications. It has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Copper complexes are known to interact with a wide range of biological targets, including proteins and enzymes . The specific targets would depend on the structure of the complex and the biological context.
Mode of Action
Copper complexes often act as catalysts in various chemical reactions . They can facilitate electron transfer, influence redox reactions, and interact with various substrates. The specific mode of action would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Copper plays a crucial role in various biochemical processes, including oxidative phosphorylation, neurotransmitter biosynthesis, and connective tissue formation . Copper complexes can potentially influence these and other pathways, depending on their specific targets and modes of action.
Pharmacokinetics
The pharmacokinetics of copper complexes would depend on various factors, including their chemical structure, the route of administration, and the biological context .
Result of Action
Copper complexes can have various effects at the molecular and cellular levels, depending on their targets and modes of action . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can influence the behavior of copper complexes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate involves the reaction of 2-pyridin-2-ylpyridine with trifluoromethanesulfonic acid to form the corresponding trifluoromethanesulfonate salt. This salt is then reacted with copper(I) oxide to form the desired product.", "Starting Materials": [ "2-pyridin-2-ylpyridine", "trifluoromethanesulfonic acid", "copper(I) oxide" ], "Reaction": [ "Step 1: Dissolve 2-pyridin-2-ylpyridine in anhydrous dichloromethane.", "Step 2: Slowly add trifluoromethanesulfonic acid to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Evaporate the solvent under reduced pressure to obtain the trifluoromethanesulfonate salt.", "Step 5: Dissolve the trifluoromethanesulfonate salt in anhydrous dichloromethane.", "Step 6: Add copper(I) oxide to the solution and stir the reaction mixture at room temperature for 24 hours.", "Step 7: Filter the reaction mixture to remove any solid impurities.", "Step 8: Evaporate the solvent under reduced pressure to obtain the desired product, Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate." ] } | |
CAS-Nummer |
1413732-47-4 |
Produktname |
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
Molekularformel |
C11H8CuF3N2S |
Molekulargewicht |
320.8 |
IUPAC-Name |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChI-Schlüssel |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



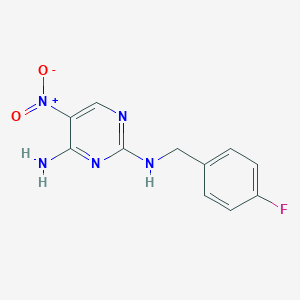
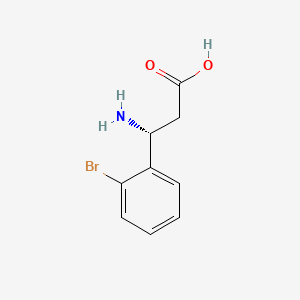

![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)
![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)
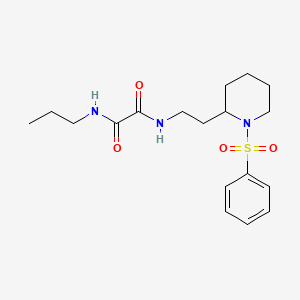
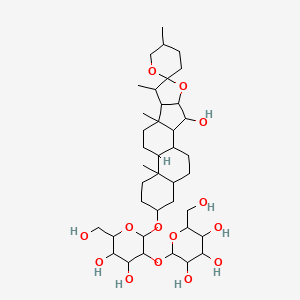

![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
